Xanthine Oxidase (XO) Inhibitory Activity: Head-to-Head Comparison with Gnetumgam B and Clinical Controls
Gnetifolin M demonstrates quantifiable inhibition of xanthine oxidase (XO) activity, a key therapeutic target for gout and hyperuricemia. In a direct comparative study, Gnetifolin M exhibited notable XO inhibition with an IC50 of 113.1 µM. This activity was comparable to the structurally related gnetumgam B (IC50 = 111.7 µM), and while less potent than the clinical drugs allopurinol and febuxostat, it establishes a clear baseline for its biological activity within this specific class of natural 2-phenylbenzofurans [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 113.1 µM |
| Comparator Or Baseline | Gnetumgam B (111.7 µM); Allopurinol (less potent than); Febuxostat (less potent than) |
| Quantified Difference | ΔIC50 (Gnetifolin M vs. Gnetumgam B) = +1.4 µM |
| Conditions | In vitro XO enzymatic assay; all compounds isolated from Gnetum montanum and tested concurrently. |
Why This Matters
This data provides a specific, quantifiable measure of activity that distinguishes Gnetifolin M from inactive or less well-characterized stilbenes, making it a relevant tool compound for XO-related research.
- [1] Nguyen TV, et al. Gnetumgams A and B: two new 2-phenylbenzofuran derivatives from the lianas of Gnetum montanum with xanthine oxidase inhibitory activity. RSC Advances. 2026;16(2):1255-1263. View Source
